L-Valinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis

L-Valinol serves as a chiral building block in organic synthesis due to its stereocenter. Its reactivity allows it to participate in various reactions, including:

- Formation of imines and oxazolines: L-Valinol reacts with aldehydes and nitriles, respectively, to form these important intermediates in organic synthesis . These intermediates are further utilized in the creation of complex molecules with specific functionalities.

- Synthesis of 4-isopropyloxazolidinones: These cyclic compounds are employed in stereocontrolled aldol reactions and alkylation reactions . Stereocontrol refers to the ability to control the spatial arrangement of atoms within a molecule, which is crucial for the desired properties of the final product.

- Asymmetric synthesis: L-Valinol can be used in asymmetric synthesis, a technique for creating molecules with a specific chirality. This is particularly valuable in the development of pharmaceuticals and other biologically active molecules, as their effectiveness can often be highly dependent on their chirality .

It's important to note that this list is not exhaustive, and ongoing research continues to explore the potential of L-valinol in various synthetic applications.

Other Research Applications

Beyond organic synthesis, L-Valinol finds applications in other areas of scientific research, such as:

- Biochemistry: Studies have explored the potential of L-valinol as a substrate for enzymes involved in various metabolic pathways. However, this area requires further research to fully understand its role in biological systems.

- Material Science: Research has investigated the potential use of L-valinol in the development of chiral materials with unique properties. These materials could potentially find applications in various fields, including drug delivery and electronics.

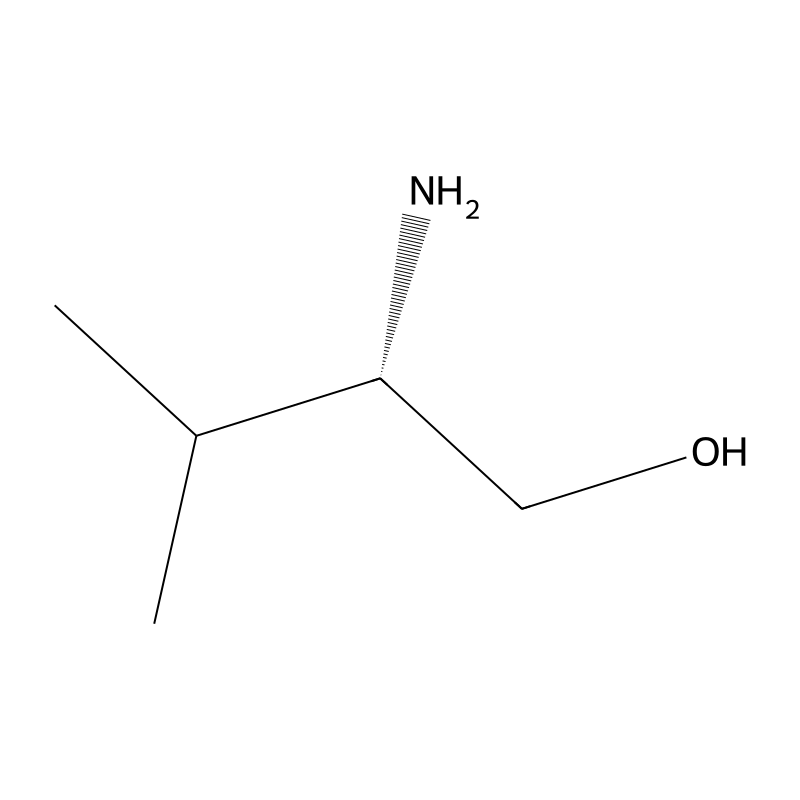

L-Valinol is an organic compound classified as a chiral amino alcohol, derived from the amino acid valine. It is commonly produced as the S-isomer, also referred to as the L-isomer, due to the natural abundance of S-valine in biological systems. The chemical formula for L-Valinol is CHNO, indicating that it contains five carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom. This compound is notable for its role in asymmetric synthesis and as a precursor for various

- Formation of Oxazolines: L-Valinol can react with aldehydes and nitriles to form oxazolines and imines, respectively. These oxazolines are crucial as ligands in asymmetric catalysis .

- Reduction Reactions: The conversion of the carboxylic group of valine to an alcohol can be achieved through reduction using agents like lithium aluminium hydride or sodium borohydride .

- Alkylation: L-Valinol can undergo alkylation reactions with various alkyl halides, leading to the formation of substituted derivatives .

These reactions highlight L-Valinol's versatility as a building block in organic synthesis.

The synthesis of L-Valinol typically involves the following methods:

- Reduction of Valine: The most common method involves reducing valine using strong reducing agents such as lithium aluminium hydride or sodium borohydride combined with iodine. This process converts the carboxylic acid group into an alcohol .

- Short Path Distillation: Following synthesis, L-Valinol can be purified through short path distillation to achieve high purity levels necessary for research and industrial applications .

L-Valinol has several applications across various fields:

- Asymmetric Catalysis: It is widely used in the preparation of chiral ligands for asymmetric catalysis, which is essential in synthesizing enantiomerically pure compounds .

- Pharmaceuticals: Its derivatives may be explored for potential therapeutic applications due to their structural properties resembling amino acids .

- Chemical Synthesis: L-Valinol serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules through its reactivity with other chemical species .

L-Valinol's interactions with other compounds have been studied to understand its reactivity and potential applications better:

- Ligand Interactions: Studies have shown that L-Valinol can form stable complexes with metal ions when used as a ligand, enhancing catalytic activity in various reactions .

- Reactivity with Substrates: The reactivity of L-Valinol with different substrates has been explored to optimize conditions for synthesizing desired products efficiently .

L-Valinol shares structural similarities with several other compounds within the class of amino alcohols. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| D-Valinol | Chiral amino alcohol | D-isomer; less commonly used in asymmetric synthesis |

| 2-Amino-1-butanol | Similar backbone | Different chirality; used in different synthetic pathways |

| 1-Amino-2-propanol | Similar functional groups | Used in various pharmaceutical applications |

L-Valinol's uniqueness lies in its specific chirality (S-isomer) and its extensive application as a chiral auxiliary in asymmetric synthesis compared to its counterparts. Additionally, its ability to form oxazolines distinguishes it from other similar compounds that may not participate in such reactions effectively .

The historical trajectory of L-valinol as a research tool begins with the foundational work on amino acid chemistry in the early twentieth century. Valine was first isolated from casein in 1901 by Hermann Emil Fischer, establishing the groundwork for subsequent investigations into amino acid derivatives. The name valine derives from its structural similarity to valeric acid, which in turn was named after the plant valerian due to the presence of the acid in the plant's roots. This nomenclature reflects the deep historical connections between natural product chemistry and synthetic organic chemistry that continue to influence research directions today.

The development of L-valinol as a distinct research entity emerged from advances in amino acid reduction chemistry during the mid-twentieth century. Early reduction methods utilized lithium aluminum hydride as the primary reducing agent, with Dickman and colleagues accomplishing the reduction of valine to valinol using this reagent, achieving yields of 73-75%. These pioneering studies established the fundamental synthetic pathway that converts the carboxylic acid functionality of valine to the corresponding primary alcohol, creating the bifunctional amino alcohol structure that defines L-valinol.

The evolution of reduction methodologies represents a crucial chapter in L-valinol's research history. Mariappan and colleagues developed an improved approach using sodium borohydride with iodine, achieving yields ranging from 80-98% for eight different amino acids. This advancement marked a significant improvement in both efficiency and accessibility, as sodium borohydride represents a more economical and manageable reducing agent compared to lithium aluminum hydride. Subsequently, Kenso Soai and collaborators reported the use of sodium borohydride with methanol for ester group reduction, obtaining yields between 88% and 94%.

More recent developments have introduced alternative reduction strategies that further enhance the practicality of L-valinol synthesis. Contemporary research has explored the use of lithium as a reducing agent combined with aluminum chloride as an auxiliary material to activate amino acid carboxyl groups. This approach has demonstrated yields ranging from 74.8% to 91.4% across various chiral amino acids, representing a significant advancement in both synthetic efficiency and economic viability for large-scale preparation.

Significance in Asymmetric Synthesis

L-Valinol occupies a central position in asymmetric synthesis due to its inherent chirality and bifunctional nature, which enables it to serve as both a chiral auxiliary and a ligand precursor in enantioselective transformations. The compound's significance in this field stems from its ability to transfer stereochemical information effectively during chemical reactions, making it an invaluable tool for the construction of enantiomerically pure molecules.

The preparation of chiral oxazolines represents one of the most important applications of L-valinol in asymmetric synthesis. These oxazolines function principally as ligands in asymmetric catalysis, providing the stereochemical control necessary for enantioselective transformations. The synthesis of oxazolines from L-valinol can be achieved through various methods, with the compound serving as the chiral amino alcohol component that imparts stereochemical information to the resulting heterocyclic structure.

Research by Booker-Milburn and colleagues has demonstrated the utility of L-valinol derived compounds in diastereoselective intramolecular photochemical cycloaddition reactions. These investigations revealed that tethered L-valinol derived tetrahydrophthalimides undergo highly selective transformations, highlighting the compound's ability to control stereochemical outcomes in complex molecular rearrangements.

The development of chiral metal-organic frameworks incorporating L-valinol has opened new avenues for asymmetric catalysis. Antil and colleagues reported the synthesis of valinol-grafted metal-organic frameworks that serve as highly enantioselective single-site catalysts. These systems, designated as vol-UiO frameworks, are prepared by grafting L-valinol within the pores of aldehyde-functionalized frameworks through imine linkage formation. When metalated with iron dichloride, these frameworks catalyze hydrosilylation and hydroboration reactions of carbonyls, achieving enantiomeric excesses up to 99% with turnover numbers reaching 15,000.

The immobilization of L-valinol on nanoporous silica surfaces has provided another dimension to its asymmetric synthesis applications. Research by investigators focusing on SBA-15 nanoporous silica functionalization has demonstrated that immobilized L-valinol can serve as a chiral heterogeneous ligand in copper-catalyzed asymmetric allylic oxidation reactions. Under optimized conditions using 6 milligrams of the valinol-functionalized silica and copper acetonitrile tetrafluorophosphate in acetonitrile at 50 degrees Celsius, chiral allylic esters were obtained with 80% yield and 39% enantiomeric excess within 24 hours.

Position in the Amino Alcohol Family of Compounds

L-Valinol belongs to the broader class of alkanolamines, specifically the subcategory of 2-aminoalcohols or 1,2-aminoalcohols, which represent an important class of organic compounds containing both hydroxyl and amino functional groups. This structural classification places L-valinol within a family of compounds that exhibit unique physicochemical properties and biological activities due to their bifunctional nature.

The 2-aminoalcohol structural motif, exemplified by L-valinol, provides several distinct advantages in chemical applications. These compounds typically demonstrate high water solubility due to the hydrogen bonding capabilities of both the hydroxyl and amino groups. This solubility characteristic, combined with their ability to create additional stereogenic centers, makes 2-aminoalcohols particularly valuable in target molecule synthesis, as chiral auxiliaries, and as ligands in asymmetric catalysis.

L-Valinol's position within the amino alcohol family is distinguished by its derivation from the essential amino acid valine. The hydrogenation or hydride reduction of amino acids represents a standard synthetic route to the corresponding 2-aminoalcohols, with examples including prolinol from proline, valinol from valine, and tyrosinol from tyrosine. This systematic relationship between amino acids and their corresponding amino alcohols has enabled the development of comprehensive libraries of chiral building blocks for synthetic applications.

The structural characteristics that define L-valinol's position in the amino alcohol family include its specific stereochemical configuration and branched alkyl substitution pattern. The (2S) stereochemical designation indicates the absolute configuration at the carbon bearing the amino group, while the branched isopropyl substitution provides steric bulk that influences both the compound's reactivity and its effectiveness as a chiral controlling element in asymmetric transformations.

Comparative analysis within the amino alcohol family reveals that L-valinol occupies a unique niche due to its balance of steric hindrance and functional group accessibility. Unlike simpler amino alcohols such as ethanolamine or more complex derivatives like sphingosine, L-valinol provides sufficient steric differentiation to achieve high levels of stereochemical control while maintaining reasonable reactivity and synthetic accessibility.

The pharmaceutical relevance of the amino alcohol family is exemplified by the presence of 88 approved drugs and more than 3,600 natural products containing aminoalcohol structures. Within this context, L-valinol serves as both a synthetic intermediate for pharmaceutical compounds and a model system for understanding the broader principles of amino alcohol chemistry and its applications in medicinal chemistry research.

Research Trajectory and Evolution

The research trajectory of L-valinol has evolved from basic structural investigations to sophisticated applications in catalysis, materials science, and pharmaceutical research. This evolution reflects broader trends in chemical research toward increasing molecular complexity, stereochemical precision, and practical applications in technology and medicine.

Early research focused primarily on establishing reliable synthetic methods for L-valinol preparation and characterizing its fundamental chemical properties. The development of efficient reduction protocols represented the first major milestone, with successive improvements in yield, selectivity, and economic viability driving continued methodological advancement. These foundational studies established the synthetic infrastructure necessary for subsequent applications-oriented research.

The emergence of asymmetric synthesis as a central theme in modern organic chemistry significantly elevated the importance of L-valinol research. The compound's transition from a simple amino acid derivative to a sophisticated chiral auxiliary and ligand precursor marked a fundamental shift in research focus toward stereochemical applications. This transition was facilitated by growing understanding of the relationship between molecular structure and stereochemical control, enabling researchers to design increasingly effective chiral systems based on L-valinol frameworks.

Contemporary research has expanded into materials science applications, with L-valinol serving as a building block for advanced functional materials. The development of metal-organic frameworks incorporating L-valinol represents a significant evolution in the compound's research trajectory, moving beyond traditional small-molecule chemistry toward hybrid organic-inorganic materials with tailored properties. These investigations have revealed new possibilities for combining the stereochemical control provided by L-valinol with the unique properties of porous materials, creating opportunities for applications in separation science, catalysis, and sensing.

The integration of L-valinol into nanotechnology applications represents another important evolution in its research trajectory. Surface functionalization studies using L-valinol have demonstrated the compound's utility in creating chiral surfaces and interfaces, opening new avenues for applications in enantioselective separation and catalysis. These investigations reflect the broader trend toward multiscale integration of molecular functionality, where individual molecules like L-valinol serve as building blocks for macroscopic materials and devices.

Recent developments in computational chemistry have provided new insights into L-valinol's mechanism of action in various applications. Spectroscopic, kinetic, and computational studies have elucidated the detailed pathways through which L-valinol imparts stereochemical control, enabling more rational design of improved systems. These mechanistic insights represent a crucial evolution from empirical optimization toward theory-guided development of L-valinol-based systems.

The pharmaceutical research trajectory has seen L-valinol emerge as both a synthetic intermediate and a pharmacophore element in drug development. Virtual screening approaches have identified L-valinol derivatives as potential inhibitors for various therapeutic targets, including viral proteins. These investigations represent a natural evolution from the compound's role as a synthetic tool toward direct pharmaceutical applications.

Future research directions appear to be focusing on sustainable synthesis methods, expanded catalytic applications, and integration with emerging technologies such as flow chemistry and artificial intelligence-guided synthesis. The compound's research trajectory suggests continued evolution toward increasingly sophisticated applications while maintaining its fundamental role as a versatile chiral building block in modern synthetic chemistry.

| Research Period | Primary Focus | Key Developments | Representative Applications |

|---|---|---|---|

| Early 20th Century | Basic Synthesis | Reduction methodologies | Simple amino alcohol preparation |

| Mid-20th Century | Stereochemical Control | Chiral auxiliary development | Asymmetric synthesis applications |

| Late 20th Century | Catalytic Applications | Ligand design and optimization | Enantioselective catalysis |

| Early 21st Century | Materials Integration | Metal-organic frameworks | Advanced functional materials |

| Current Period | Multidisciplinary Applications | Computational design, pharmaceutical applications | Drug discovery, nanotechnology |

Classical Synthetic Routes from L-Valine

L-Valinol, chemically designated as (2S)-2-amino-3-methylbutan-1-ol, represents a significant chiral amino alcohol derived from the abundant amino acid L-valine [1] [2]. The classical synthetic approaches for converting L-valine to L-valinol primarily involve the reduction of the carboxylic acid functionality to the corresponding primary alcohol through various reducing methodologies [1].

Reduction with Lithium Aluminium Hydride

Lithium aluminium hydride serves as the most widely employed reducing agent for the conversion of L-valine to L-valinol, offering exceptional efficiency in carboxylic acid reduction [1] [10]. This powerful hydride donor facilitates the complete reduction of the carboxyl group through a mechanism involving hydride transfer to the electrophilic carbon center [10] [15].

The reaction proceeds under strictly anhydrous conditions, typically employing dry diethyl ether as the solvent system [10] [15]. The process requires careful temperature control, with reflux conditions being maintained to ensure complete conversion [15]. The mechanism involves the initial formation of an aluminum alkoxide intermediate, followed by hydrolysis to yield the desired amino alcohol product [10].

Research demonstrates that lithium aluminium hydride reduction achieves yields ranging from 80 to 95 percent, making it the most efficient classical method for L-valinol synthesis [6] [10]. The high reactivity of lithium aluminium hydride stems from the polar aluminum-hydrogen bond, which is more reactive than the corresponding boron-hydrogen bond in sodium borohydride [15].

The purification of L-valinol following lithium aluminium hydride reduction typically involves short-path distillation techniques to remove impurities and unreacted starting materials [1]. This method provides excellent stereochemical retention, maintaining the S-configuration of the original L-valine precursor [1].

Sodium Borohydride and Iodine Reduction Methodology

The sodium borohydride and iodine reduction system represents an alternative approach that generates a borane-tetrahydrofuran complex in situ [1] [12]. This methodology offers milder reaction conditions compared to lithium aluminium hydride, making it suitable for substrates that may be sensitive to harsh reducing environments [12].

The mechanism involves the initial formation of hydrogen iodide through the reaction of sodium borohydride with iodine, followed by the generation of diborane [12]. This intermediate subsequently forms the borane-tetrahydrofuran complex, which serves as the active reducing species [12]. The reduction proceeds through a concerted mechanism involving hydride transfer to the carbonyl carbon [12].

Experimental studies reveal that this methodology achieves yields in the range of 70 to 85 percent for L-valinol synthesis [12]. The reaction can be conducted at room temperature, eliminating the need for elevated temperatures required in lithium aluminium hydride reductions [12]. The selectivity of this approach allows for the reduction of carboxylic acids while preserving other functional groups that might be susceptible to over-reduction [12].

The sodium borohydride and iodine system demonstrates particular utility in cases where the substrate contains additional functional groups that require protection during the reduction process [12]. The purification following this reduction typically involves standard aqueous workup procedures, followed by distillation to obtain pure L-valinol [1].

Other Reducing Agents and Their Efficacy

Alternative reducing agents have been investigated for L-valinol synthesis, with lithium and aluminum chloride systems showing promising results [6]. This methodology employs lithium as the primary reducing agent with aluminum chloride serving as an auxiliary material to activate the carboxyl group of amino acids [6].

The lithium and aluminum chloride system operates through a mechanism where aluminum chloride chelates with the amino acid substrate, activating the carboxyl group through electron-withdrawing effects [6]. Tert-butanol serves as the hydrogen donor in this system, facilitating the reduction process while maintaining mild reaction conditions [6].

Research findings indicate that this approach achieves yields ranging from 74.8 to 91.4 percent for various amino alcohol syntheses, including L-valinol [6]. The methodology demonstrates particular advantages in terms of cost-effectiveness and simplified experimental procedures compared to traditional lithium aluminium hydride methods [6].

Catalytic hydrogenation represents another alternative approach, utilizing high-pressure hydrogen gas in the presence of metal catalysts [32]. This method offers environmental advantages through reduced waste generation and improved atom economy [32]. However, the requirement for specialized high-pressure equipment and the moderate yields of 60 to 80 percent limit its widespread adoption for L-valinol synthesis [32].

Biocatalytic Approaches to L-Valinol

Enzymatic Reduction Strategies

Enzymatic reduction strategies for L-valinol synthesis have emerged as environmentally sustainable alternatives to traditional chemical methods [17] [19]. These approaches utilize specific enzymes that catalyze the stereoselective reduction of keto precursors or the direct conversion of amino acid substrates to amino alcohols [17].

Alcohol dehydrogenases represent a primary class of enzymes employed in amino alcohol synthesis, utilizing nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate as cofactors [33] [34]. These enzymes demonstrate exceptional stereoselectivity, consistently producing the desired S-enantiomer of valinol with enantiomeric excesses exceeding 98 percent [33].

The mechanism of alcohol dehydrogenase-catalyzed reduction involves the formation of a ternary complex between the enzyme, substrate, and cofactor [34]. The catalytic zinc center facilitates hydride transfer from the nicotinamide ring to the carbonyl carbon of the substrate [34]. This process occurs under mild aqueous conditions, eliminating the need for organic solvents and harsh reaction environments [33].

Leucine dehydrogenase has shown particular promise for amino alcohol synthesis, demonstrating the ability to utilize nicotinamide adenine dinucleotide as a cofactor while achieving conversion rates of 80 to 95 percent [36]. This enzyme system offers advantages in terms of cofactor regeneration and overall process economics [36].

Omega-Transaminase-Mediated Synthesis

Omega-transaminases have revolutionized the biocatalytic synthesis of chiral amino alcohols through their ability to catalyze asymmetric amination reactions [19]. These enzymes utilize amino donors such as isopropylamine to convert keto acid precursors directly to amino alcohols [19].

Wild-type omega-transaminases from Ochrobactrum anthropi demonstrate limited activity toward bulky substrates, achieving only 22.6 percent conversion for 2-oxopentanoic acid substrates [19]. However, protein engineering approaches have dramatically improved enzyme performance through strategic amino acid substitutions [19].

The L57A mutant of omega-transaminase represents a breakthrough in enzyme engineering, achieving greater than 99 percent conversion with enantiomeric excesses exceeding 99.9 percent [19]. This single amino acid substitution relieves steric constraints in the enzyme active site, allowing accommodation of bulky substituents up to the size of n-butyl groups [19].

The mechanism of omega-transaminase catalysis involves the formation of a pyridoxal phosphate-amino acid complex, followed by transamination with the keto acid substrate [19]. The engineered enzyme demonstrates remarkable stability improvements, with half-lives extending from 62 hours for the wild-type to 860 hours for the L57A variant [19].

Industrial applications of the L57A omega-transaminase variant have demonstrated scalability for preparative synthesis of optically pure amino alcohols [19]. The enzyme completes reactions within 2 hours under optimized conditions, making it highly suitable for commercial production processes [19].

Comparison of Enzymatic and Chemical Approaches

The comparison between enzymatic and chemical approaches for L-valinol synthesis reveals distinct advantages and limitations for each methodology [6] [19]. Chemical reduction methods typically achieve higher overall yields, with lithium aluminium hydride systems reaching 80 to 95 percent conversion [10]. However, these methods require anhydrous conditions and generate significant chemical waste [10].

Enzymatic approaches demonstrate superior stereoselectivity, consistently producing enantiomeric excesses exceeding 99 percent compared to the 95 to 98 percent typically achieved through chemical methods [19] [33]. The aqueous reaction conditions employed in enzymatic systems eliminate the need for organic solvents and reduce environmental impact [19].

Process complexity differs significantly between the two approaches, with chemical methods requiring multiple purification steps and specialized equipment for handling reactive reagents [10] [15]. Enzymatic systems operate under mild conditions but require cofactor regeneration systems and careful pH control [19] [36].

Economic considerations favor enzymatic approaches for high-value pharmaceutical applications where stereochemical purity is paramount [19]. Chemical methods remain competitive for large-scale commodity production where cost considerations outweigh environmental concerns [10].

The scalability of enzymatic processes has improved dramatically with advances in enzyme engineering and fermentation technology [19] [20]. Modern biocatalytic systems can achieve productivities comparable to chemical processes while maintaining superior product quality [19].

Scalable Production Methods

Industrial Synthesis Considerations

Industrial synthesis of L-valinol requires careful consideration of multiple factors including production scale, cost-effectiveness, and regulatory compliance [20] [22]. Current market demand for L-valinol exceeds 500 tons annually, with growth rates of 5 to 8 percent projected for pharmaceutical and biotechnology applications [22].

Production costs for chemical synthesis range from 50 to 100 dollars per kilogram, depending on the reducing agent employed and the scale of operation [7] [8]. Biocatalytic synthesis commands higher prices of 80 to 150 dollars per kilogram but offers advantages in product quality and regulatory acceptance [17] [19].

Equipment requirements vary significantly between chemical and enzymatic approaches, with chemical methods requiring specialized reactors capable of handling anhydrous conditions and reactive reagents [26]. Biocatalytic systems utilize standard fermentation equipment but require sophisticated control systems for maintaining optimal enzyme activity [19].

Regulatory considerations favor biocatalytic processes for pharmaceutical applications, where the absence of metal catalysts and organic solvents simplifies approval processes [22]. Chemical synthesis requires extensive safety documentation and environmental impact assessments [22].

Process development timelines typically favor chemical approaches for initial market entry, while biocatalytic systems require longer development periods but offer superior long-term sustainability [20] [23]. Technology maturity levels continue to improve for both approaches, with biocatalytic systems rapidly approaching commercial viability [23].

Green Chemistry Approaches

Green chemistry principles have driven the development of more sustainable L-valinol synthesis methodologies [21]. These approaches focus on waste minimization, energy efficiency, and the elimination of hazardous reagents [21].

Biocatalytic synthesis exemplifies green chemistry principles through the use of renewable enzymes, aqueous reaction media, and mild reaction conditions [21]. These systems generate minimal waste and operate at ambient temperature and pressure [19].

Solvent-free chemical reduction methods have been developed to address environmental concerns associated with traditional synthetic approaches [6]. The lithium and aluminum chloride system demonstrates reduced solvent requirements while maintaining acceptable yields [6].

Atom economy considerations favor enzymatic approaches, where theoretical yields approach 100 percent with minimal byproduct formation [19]. Chemical methods typically generate stoichiometric quantities of metal salts that require disposal [10].

Energy consumption analysis reveals significant advantages for biocatalytic processes, which operate at ambient conditions compared to the elevated temperatures required for chemical reductions [19] [32]. Life cycle assessments consistently favor enzymatic approaches for overall environmental impact [21].

Process Optimization Strategies

Process optimization for L-valinol synthesis involves systematic evaluation of reaction parameters, catalyst performance, and downstream processing requirements [26]. Statistical experimental design methodologies enable efficient optimization of multiple variables simultaneously [26].

Chemical synthesis optimization focuses on maximizing conversion while minimizing reaction time and reagent consumption [6]. Temperature control, reagent addition rates, and workup procedures represent critical optimization parameters [10].

Enzymatic process optimization requires consideration of enzyme loading, cofactor regeneration, substrate concentration, and reaction time [19]. Advanced process control systems enable real-time monitoring and adjustment of critical parameters [19].

Downstream processing optimization aims to minimize purification steps while achieving required product specifications [1] [26]. Crystallization, distillation, and chromatographic techniques require optimization for each specific synthesis route [26].

Integration of upstream and downstream operations through process intensification strategies offers opportunities for significant efficiency improvements [26]. Continuous processing methodologies show particular promise for both chemical and enzymatic approaches [20].

Quality control systems must be integrated throughout the optimization process to ensure consistent product quality and regulatory compliance [22]. Advanced analytical techniques enable real-time monitoring of key quality attributes [26].

Data Tables

Table 1: Physical and Chemical Properties of L-Valinol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₃NO | [7] |

| Molecular Weight (g/mol) | 103.17 | [7] [24] |

| CAS Number | 2026-48-4 | [7] [24] |

| Melting Point (°C) | 30-35 | [7] [25] [27] |

| Boiling Point (°C) | 81 (8 mmHg) / 187 (760 mmHg) | [25] [27] |

| Density (g/cm³) | 0.926 | [25] [27] |

| Refractive Index (nD20) | 1.4548 | [25] |

| Solubility in Water | Very soluble | [27] |

| Optical Rotation [α]D20 | +17° (c=10 in EtOH) | [7] |

| Flash Point (°C) | 78 | [25] |

| Vapor Pressure (mmHg at 25°C) | 0.18 | [27] |

Table 2: Classical Reduction Methods for L-Valinol Synthesis

| Reducing Agent | Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Lithium Aluminium Hydride | Dry ether, reflux, anhydrous conditions | 80-95 | High yield, complete reduction | Anhydrous conditions required, violent with water | [1] [10] [15] |

| Sodium Borohydride/Iodine | THF complex formation, room temperature | 70-85 | Milder conditions, selective reduction | Limited to specific substrates | [1] [12] |

| Lithium/Aluminium Chloride | tert-butanol as H⁺ donor, controlled temperature | 74.8-91.4 | Simple procedure, cost-effective | Multiple steps required | [6] |

| Catalytic Hydrogenation | High pressure H₂, metal catalyst | 60-80 | Scalable, environmentally friendly | High pressure requirements | [32] |

Table 3: Biocatalytic Approaches for L-Valinol Production

| Enzyme System | Substrate | Cofactor | Conversion (%) | Enantiomeric Excess (%) | Industrial Feasibility | Reference |

|---|---|---|---|---|---|---|

| ω-Transaminase (wild-type) | 2-Oxopentanoic acid | Isopropylamine | 22.6 | >95 | Limited | [19] |

| ω-Transaminase (L57A mutant) | 2-Oxopentanoic acid | Isopropylamine | >99 | >99.9 | High | [19] |

| Alcohol Dehydrogenase | Aldehyde intermediates | NADH/NAD⁺ | 70-85 | >98 | Moderate | [33] [34] |

| Leucine Dehydrogenase | α-Keto acids | NADH/NAD⁺ | 80-95 | >99 | High | [36] |

| Acetohydroxyacid Isomeroreductase | 2-Acetolactate | NADPH/NADH | 85-90 | >99 | High | [36] |

Table 4: Industrial Production Considerations

| Parameter | Chemical Synthesis | Biocatalytic Synthesis | Consideration Factors | Reference |

|---|---|---|---|---|

| Production Scale | Pilot to commercial | Laboratory to pilot | Equipment requirements | [20] [23] [26] |

| Annual Market Demand | 500+ tons/year | Growing demand | Market growth 5-8% annually | [22] |

| Cost per kg (Chemical) | $50-100 | Not applicable | Reducing agent costs | [7] [8] |

| Cost per kg (Biocatalytic) | Not applicable | $80-150 | Enzyme production costs | [17] [19] |

| Environmental Impact | Moderate to high | Low | Waste generation | [21] |

| Process Complexity | High | Moderate | Process optimization needs | [26] |

| Regulatory Approval | Standard | Enhanced for food/pharma | Safety requirements | [22] |

| Scalability Factor | Good | Excellent | Technology maturity | [20] [23] |

L-Valinol possesses several key structural features that make it an exceptionally valuable chiral building block in asymmetric synthesis. The compound, systematically named (2S)-2-amino-3-methylbutan-1-ol, contains a single well-defined stereocenter at the C-2 position with S absolute configuration [1] [2] [3]. This stereochemical arrangement provides a rigid chiral framework that can effectively transfer stereochemical information to newly formed bonds during synthetic transformations.

The molecular architecture of L-Valinol features both nucleophilic amino and hydroxyl functional groups positioned on adjacent carbon atoms, creating a vicinal amino alcohol motif [4] [5]. This bifunctional nature allows for versatile reactivity patterns, where the amino group can participate in nucleophilic substitution reactions while the hydroxyl group can serve as a coordinating site or participate in hydrogen bonding interactions [6] [5]. The branched isopropyl substituent at the C-3 position provides significant steric bulk, which creates a well-defined chiral environment that can effectively discriminate between enantiotopic reaction pathways [7].

The structural rigidity imparted by the branched alkyl chain is particularly advantageous for asymmetric induction. Research has demonstrated that the isopropyl group adopts preferential conformations that minimize steric interactions, creating distinct steric environments on either face of reactive intermediates [7]. This conformational bias is crucial for achieving high levels of stereoselectivity in subsequent transformations.

The versatile reactivity profile of L-Valinol stems from its dual nucleophilic sites, which can undergo selective functionalization under appropriate reaction conditions. The primary hydroxyl group exhibits typical alcohol reactivity, participating in esterification, etherification, and oxidation reactions, while the amino group can engage in acylation, alkylation, and condensation processes [5] [6]. This orthogonal reactivity allows for sequential functionalization strategies that can introduce multiple stereocenters with precise control.

Stereochemical Considerations

The stereochemical behavior of L-Valinol in asymmetric synthesis is governed by several fundamental factors that determine the efficiency of chiral transfer from the auxiliary to the newly formed stereocenter. The absolute configuration at the C-2 position plays a critical role in directing the stereochemical outcome of reactions involving the molecule [2] [3].

Conformational analysis reveals that L-Valinol adopts specific low-energy conformations that minimize unfavorable steric interactions between the bulky isopropyl group and the functional groups [7]. Crystallographic studies have shown that the molecule crystallizes in the orthorhombic space group P 21 21 21 with well-defined geometric parameters, providing insight into the preferred molecular geometry [11] [12]. The unit cell parameters (a = 4.8154 Å, b = 8.518 Å, c = 15.624 Å) reflect the efficient packing of molecules through hydrogen bonding networks involving both the amino and hydroxyl groups [11].

The chirality transfer mechanism in L-Valinol-mediated reactions typically involves the formation of cyclic intermediates or transition states where the chiral auxiliary is positioned in close proximity to the reaction center. For example, in oxazoline formation reactions, the amino group coordinates to electrophilic centers while the hydroxyl group participates in cyclization, creating a rigid bicyclic intermediate that enforces specific stereochemical preferences [13] [14].

Diastereofacial selectivity is achieved through the preferential approach of electrophiles to one face of reactive intermediates, guided by the steric bulk of the isopropyl substituent. Computational studies have demonstrated that the energy difference between competing transition states can exceed 3-4 kcal/mol, corresponding to excellent stereoselectivities (>95% diastereomeric excess) under optimized conditions [15] [7].

The influence of solvent and temperature on stereochemical outcomes has been extensively studied. Polar protic solvents tend to enhance hydrogen bonding interactions that stabilize specific conformations, while aprotic solvents allow for greater conformational flexibility. Temperature effects are particularly pronounced in reactions involving equilibrating intermediates, where lower temperatures generally favor higher stereoselectivity by increasing the energy barriers between competing pathways [14].

Reactivity Profile in Chiral Synthesis

L-Valinol exhibits a distinctive reactivity profile that encompasses several key transformation modes essential for chiral synthesis applications. The nucleophilic character of both functional groups enables diverse reaction pathways while maintaining stereochemical integrity throughout synthetic sequences.

Oxazoline Formation Reactions represent one of the most important applications of L-Valinol in asymmetric synthesis. The compound readily reacts with aldehydes and nitriles to form chiral oxazolines through cyclization mechanisms [5] [6]. Studies have shown that reaction with aldehydes proceeds via initial imine formation followed by intramolecular cyclization, yielding oxazolines with excellent stereoselectivity [13]. The reaction with nitriles requires Lewis acid activation, with zinc chloride, indium(III) chloride, and triflic acid serving as effective catalysts [16].

Mechanistic investigations reveal that oxazoline formation from L-Valinol follows a stepwise pathway involving initial nucleophilic attack by the amino group, followed by cyclization through the hydroxyl group [13] [14]. The stereochemical outcome is determined by the preferred conformation of the intermediate, which is stabilized by intramolecular hydrogen bonding. Recent studies have demonstrated that triflic acid-promoted cyclization at 80°C in dichloroethane provides oxazolines with inversion of hydroxyl stereochemistry, suggesting an S_N2-type mechanism for the cyclization step [14].

Chiral Auxiliary Applications exploit the ability of L-Valinol to form covalent attachments to substrates while directing subsequent transformations. The compound has been successfully employed in asymmetric alkylation reactions, where it is incorporated into enolate equivalents that undergo highly diastereoselective alkylation [17] [18]. Lithium enolates derived from N-acyl valinol auxiliaries demonstrate exceptional diastereofacial selectivity (>98:2) in reactions with alkyl halides [19].

Ligand Synthesis applications utilize L-Valinol as a precursor for chiral bis(oxazoline) ligands, which are among the most successful ligand classes in asymmetric catalysis [20] [21]. The synthesis typically involves condensation of L-Valinol with dicarboxylic acid derivatives, followed by cyclization to form the bis(oxazoline) framework. These ligands exhibit C₂-symmetry, which minimizes the number of possible transition states and enhances selectivity in metal-catalyzed asymmetric reactions [20].

Organocatalytic Applications have emerged as a significant area where L-Valinol derivatives function as chiral catalysts. L-Valine derived N-sulfinamides, prepared from L-Valinol precursors, have been developed as efficient organocatalysts for asymmetric hydrosilylation reactions [22]. These catalysts achieve up to 99% yield and 96% enantiomeric excess in the reduction of N-alkyl ketimines and up to 98% yield and 98% enantiomeric excess for N-aryl ketimines [22].

Coordination Chemistry studies reveal that L-Valinol can function as a bidentate ligand through its amino and hydroxyl groups, forming stable complexes with various metal centers [23]. Palladium-oxazoline complexes derived from L-Valinol have been synthesized and evaluated for catalytic applications, demonstrating good to high yields (68-95%) in complex formation [23]. These complexes exhibit interesting optical properties with energy gap values ranging between 2.34 and 3.21 eV [23].

The selectivity patterns observed in L-Valinol-mediated reactions can be rationalized through transition state analysis. The bulky isopropyl group creates distinct steric environments that favor specific approach geometries for incoming nucleophiles or electrophiles. This steric bias, combined with conformational preferences imposed by intramolecular interactions, results in high levels of asymmetric induction across diverse reaction types [7] [18].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 52 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 48 of 52 companies with hazard statement code(s):;

H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant